molecular formula C10H22ClN B1484194 (2-Cyclopentyl-2-methylpropyl)(methyl)amine hydrochloride CAS No. 2098112-70-8

(2-Cyclopentyl-2-methylpropyl)(methyl)amine hydrochloride

Cat. No. B1484194
CAS RN: 2098112-70-8
M. Wt: 191.74 g/mol
InChI Key: ODYDYAFRPZFSCO-UHFFFAOYSA-N
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Description

“(2-Cyclopentyl-2-methylpropyl)(methyl)amine hydrochloride” is a chemical compound. It is an amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .


Molecular Structure Analysis

Amines have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH-) ions . The molecular structure of “this compound” would be similar to other amines, with the cyclopentyl, methylpropyl, and methyl groups attached to the nitrogen atom .


Chemical Reactions Analysis

Amines, including “this compound”, can act as weak organic bases . They react with acids to form salts soluble in water . Amines also react with alkyl halides directly to give N-alkylated products .

Scientific Research Applications

Metabolism and Pharmacological Activities

(2-Cyclopentyl-2-methylpropyl)(methyl)amine hydrochloride is a chemical compound whose specific applications in scientific research are not directly outlined in the literature. However, related compounds have been studied for their pharmacological properties and metabolic processes, which may provide insights into the potential applications of this compound.

  • Metabolism and Pharmacological Actions :

    • Studies have shown that compounds with structures similar to this compound undergo extensive metabolism in humans and other species. For instance, the metabolism of a polyvalent saluretic agent with a similar cyclopentyl structure was observed in chimpanzees and humans, indicating significant metabolic transformation and pharmacological activity related to fluid secretion processes (Zacchei et al., 1978).
  • Role in Induction of Metabolic Enzymes :

    • Research indicates that heterocyclic amines, which may share structural similarities with this compound, are involved in inducing the activity of metabolic enzymes like cytochrome P4501A2 (CYP1A2). This suggests that the compound could potentially be involved in similar biochemical pathways, affecting the metabolism of various substances (Sinha et al., 1994).
  • Interaction with Cellular Mechanisms :

    • Compounds structurally related to this compound have been shown to interact with cellular mechanisms, influencing processes like protein and DNA adduct formation. Such interactions could be crucial in understanding the compound's potential effects on cellular functions and its implications in diseases like cancer (Turteltaub et al., 1999).

properties

IUPAC Name

2-cyclopentyl-N,2-dimethylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-10(2,8-11-3)9-6-4-5-7-9;/h9,11H,4-8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODYDYAFRPZFSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC)C1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopentyl-2-methylpropyl)(methyl)amine hydrochloride
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